Hexadecyldimethylamine

Description

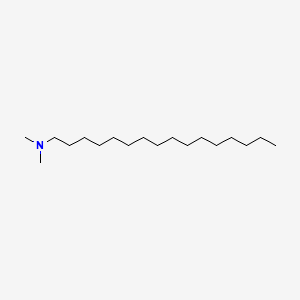

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUVTZJQOJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026924, DTXSID801022423 | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl hexadecanamine appears as a clear yellow colored liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylhexadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-69-6, 68037-93-4, 68037-96-7, 68439-70-3, 75444-69-8, 68390-97-6 | |

| Record name | DIMETHYL HEXADECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21784 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylhexadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl palmitamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethylcetylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-hexadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, (C16-18 and C18-unsatd. alkyl)dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-16-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C14-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C16-22-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PALMITAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E4QI660PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Nomenclature: A Comprehensive Guide to Hexadecyldimethylamine and its Synonyms in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Cationic Lipid at the Forefront of Innovation

Hexadecyldimethylamine, a tertiary amine with a 16-carbon alkyl chain, is a pivotal molecule in the landscape of chemical synthesis and advanced drug delivery. Its amphiphilic nature, characterized by a long, hydrophobic hexadecyl tail and a hydrophilic dimethylamine headgroup, imparts unique surfactant properties that are harnessed across a multitude of scientific and industrial applications.[1][2] For researchers and professionals in drug development, understanding the multifaceted roles and the nuanced nomenclature of this compound is paramount for leveraging its full potential. This guide provides a comprehensive overview of this compound, delving into its various synonyms, physicochemical properties, and its critical applications, particularly as a key building block in the synthesis of cationic lipids for novel therapeutic delivery systems.

Decoding the Identity: A Comprehensive List of Synonyms and Identifiers

In scientific literature and commercial contexts, this compound is known by a variety of names. This can often lead to confusion when conducting literature searches and sourcing materials. A clear understanding of these synonyms is crucial for comprehensive research and accurate communication.

The most common synonym, and the one often used in chemical databases, is N,N-Dimethyl-1-hexadecanamine .[3][4] This name follows the systematic IUPAC nomenclature, clearly defining the structure as a hexadecane chain with a dimethylamino group at the first position. Other frequently encountered synonyms include:

-

Cetyl dimethylamine : The term "cetyl" is derived from cetyl alcohol (1-hexadecanol) and is commonly used to refer to the 16-carbon alkyl chain.[3][5]

-

Palmityl dimethylamine : "Palmityl" originates from palmitic acid, a saturated fatty acid with 16 carbons, and is also used to denote the C16 alkyl group.[6]

Beyond these common names, a host of other identifiers and trade names are used in various contexts. It is essential for researchers to be familiar with these to ensure they are referencing the correct compound.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source/Reference |

| IUPAC Name | N,N-Dimethyl-1-hexadecanamine | [3][4] |

| Common Synonyms | Cetyl dimethylamine, Palmityl dimethylamine | [3][6] |

| Other Chemical Names | 1-(Dimethylamino)hexadecane, Dimethylhexadecylamine, N,N-Dimethylhexadecylamine | [1][7][8] |

| CAS Number | 112-69-6 | [3][9] |

| EINECS Number | 203-997-2 | [1][7] |

| Molecular Formula | C18H39N | [3][7] |

| Trade Names | Adma 16, Armeen DM 16D, Barlene 16S, FENTAMINE DMA16, Genamin 16R302D | [1][6][10] |

Physicochemical Properties: The Foundation of Functionality

The utility of this compound in various applications stems directly from its distinct physicochemical properties. Its amphiphilic character governs its behavior in both aqueous and non-aqueous environments, making it an effective surfactant and a valuable intermediate for more complex molecules.[1]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Appearance | Clear to slightly hazy, colorless to pale yellow liquid or solid | [1][3] |

| Odor | Fish-like, amine-like | [1][6] |

| Molecular Weight | 269.51 g/mol | [3][7] |

| Melting Point | Approximately 12 °C | [7][10] |

| Boiling Point | Approximately 148 °C at 2 mmHg | [4][11] |

| Density | Approximately 0.801 g/mL at 20 °C | [10][12] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [1][12] |

The Synthetic Pathway: From Precursors to a Versatile Intermediate

This compound is primarily produced through synthetic chemical reactions. A common and efficient method involves the nucleophilic substitution reaction between dimethylamine and a hexadecyl halide, such as 1-bromohexadecane or 1-chlorohexadecane.[1][10] This reaction is typically carried out under controlled conditions, often in the presence of a base to neutralize the hydrohalic acid byproduct.

Another synthetic route involves the reaction of dimethylamine with hexadecylamine.[4][10] The choice of synthetic route often depends on the desired purity, scale of production, and economic considerations.

Caption: A simplified diagram illustrating the synthesis of this compound.

Applications in Research and Drug Development: A Focus on Nanoparticle Formulations

The primary significance of this compound in the pharmaceutical sciences lies in its role as a chemical intermediate for the synthesis of a wide array of functional molecules, particularly cationic surfactants.[13][14][15] These derivatives, which include quaternary ammonium compounds, amine oxides, and betaines, are integral components in various drug delivery systems.

A Cornerstone for Cationic Lipids in Gene and mRNA Delivery

The positively charged headgroup of this compound derivatives allows them to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA and messenger RNA (mRNA).[8][16] This interaction is fundamental to the formation of lipid nanoparticles (LNPs), which are currently the leading platform for in vivo delivery of mRNA therapeutics, including the highly successful COVID-19 vaccines.[12][17]

While this compound itself is a tertiary amine, it can be readily quaternized to form permanently cationic lipids or used in the synthesis of ionizable cationic lipids. Ionizable lipids are particularly advantageous as they are positively charged at the acidic pH required for nucleic acid complexation during formulation but are neutral at physiological pH, which reduces toxicity.[18][19]

Caption: The role of cationic lipids derived from this compound in LNP formation.

Formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound and its derivatives can also serve as co-surfactants or charge-modifying agents in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[7][20] These lipid-based nanoparticles are promising vehicles for the delivery of poorly water-soluble drugs. The inclusion of a cationic lipid can enhance the stability of the nanoparticle dispersion through electrostatic repulsion and can also facilitate interaction with negatively charged biological membranes, potentially improving cellular uptake.

This protocol provides a general framework for the preparation of SLNs where a cationic lipid derived from this compound could be incorporated.

-

Preparation of the Lipid Phase:

-

Preparation of the Aqueous Phase:

-

Formation of the Pre-emulsion:

-

Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for a short period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.[21]

-

-

High-Pressure Homogenization:

-

Subject the hot pre-emulsion to high-pressure homogenization (HPH) for a defined number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar).[10] This step is crucial for reducing the particle size to the nanometer range.

-

-

Cooling and Solidification:

-

Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Characterization:

-

Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[4][8]

-

Determine the entrapment efficiency and drug loading capacity using appropriate analytical techniques (e.g., HPLC).

-

Analyze the morphology of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[3][4][16]

-

Role in Microemulsions and Nanoemulsions for Enhanced Drug Solubilization

As a surfactant or co-surfactant, this compound can be employed in the formulation of microemulsions and nanoemulsions.[5][17][23][24] These systems are thermodynamically stable, transparent, and have a very small droplet size, making them excellent vehicles for solubilizing poorly water-soluble drugs and enhancing their oral bioavailability.

Safety and Toxicological Profile

While this compound and its derivatives are invaluable in many applications, it is crucial to consider their toxicological profile, especially in the context of drug delivery. As with many cationic surfactants, they can exhibit concentration-dependent cytotoxicity due to their interaction with cell membranes.[3] Therefore, careful formulation design and thorough in vitro and in vivo toxicity studies are essential to ensure the safety of any drug delivery system incorporating these compounds.

Conclusion: A Versatile Building Block for Future Innovations

This compound, under its various synonyms, is a fundamentally important chemical for researchers and professionals in drug development. Its utility as a precursor for a wide range of cationic surfactants places it at the heart of advanced drug delivery technologies, from lipid nanoparticles for nucleic acid therapies to nanoemulsions for enhanced drug solubility. A thorough understanding of its nomenclature, physicochemical properties, and formulation principles is essential for harnessing its full potential in the development of safe and effective next-generation therapeutics. As the field of nanomedicine continues to evolve, the demand for well-characterized and versatile excipients like this compound is set to grow, paving the way for new and innovative solutions to pressing healthcare challenges.

References

- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. nanocomposix.com [nanocomposix.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2023235589A1 - Ionizable lipids, lipid nanoparticles for mrna delivery and methods of making the same - Google Patents [patents.google.com]

- 10. japsonline.com [japsonline.com]

- 11. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. research.mpu.edu.mo [research.mpu.edu.mo]

- 16. mdpi.com [mdpi.com]

- 17. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]

- 19. Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biomedrb.com [biomedrb.com]

- 21. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sysrevpharm.org [sysrevpharm.org]

- 23. Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to the Surfactant Mechanism of Hexadecyldimethylamine

This guide provides an in-depth exploration of the core mechanisms governing the surfactant activity of Hexadecyldimethylamine (HDMA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple description of properties to elucidate the causal relationships between molecular structure, environmental factors, and functional performance. We will examine the physicochemical principles that drive its interfacial activity, its pH-responsive nature, and the self-validating experimental protocols used to characterize its behavior.

The Molecular Architecture: An Amphiphilic Foundation

The surfactant capabilities of this compound (HDMA), also known as N,N-Dimethylhexadecylamine, are intrinsically linked to its amphiphilic molecular structure.[1] This structure consists of two distinct regions with opposing affinities for polar and non-polar environments.

-

The Hydrophobic Tail: A 16-carbon alkyl chain (hexadecyl group) forms a long, non-polar, and lipophilic ("fat-loving") tail. This component is responsible for the molecule's low affinity for water and its strong attraction to non-polar substances like oils and air.[1][2]

-

The Hydrophilic Head: A tertiary amine group (dimethylamine) acts as the polar, hydrophilic ("water-loving") head.[1] The lone pair of electrons on the nitrogen atom allows for hydrogen bonding with water molecules, though its primary hydrophilic character is manifested upon protonation, a key feature discussed later.

This dual nature is the fundamental driver of all its surfactant activities. The molecule seeks to minimize the thermodynamically unfavorable contact between its hydrophobic tail and water, leading to its accumulation at interfaces and self-assembly into larger structures.[3]

Caption: Molecular structure of this compound.

Core Mechanism 1: Interfacial Action and Surface Tension Reduction

When introduced into an aqueous system, HDMA molecules preferentially migrate to interfaces (e.g., air-water or oil-water) to satisfy the energetic demands of both their hydrophilic and hydrophobic parts.

-

At the Air-Water Interface: The hydrophilic dimethylamine head remains in the water phase, while the hydrophobic hexadecyl tail is expelled into the air.

-

At the Oil-Water Interface: The hydrophilic head orients towards the water phase, and the hydrophobic tail immerses itself in the oil phase.

This molecular arrangement disrupts the cohesive energy at the surface of the water. Water molecules at the surface are pulled inwards by strong hydrogen bonds with the molecules below them, creating a high surface tension. By inserting themselves at the interface, HDMA molecules displace water molecules. The forces of attraction between the HDMA tails and air (or oil) and between neighboring surfactant molecules are significantly weaker than the cohesive forces of water.[3] This net reduction in intermolecular forces at the interface manifests as a decrease in surface tension.[4][5] This action is fundamental to processes like emulsification, wetting, and foaming.

Caption: Alignment of HDMA at an oil-water interface.

Core Mechanism 2: Self-Assembly and Micellization

As the concentration of HDMA in an aqueous solution increases, the interface becomes saturated. Beyond this point, to continue shielding their hydrophobic tails from water, the surfactant molecules begin to self-assemble in the bulk solution into spherical aggregates known as micelles.[6] This process is a cooperative phenomenon that occurs above a specific concentration known as the Critical Micelle Concentration (CMC) .[7]

-

Micelle Structure: In a standard aqueous micelle, the hexadecyl tails form a non-polar core, creating a microenvironment akin to an oil droplet. The hydrophilic dimethylamine heads form the outer shell, or corona, maintaining contact with the surrounding water.

-

Thermodynamic Driving Force: Micellization is an entropically driven process. While the ordering of surfactant molecules into a micelle represents a decrease in entropy, the release of the highly ordered "cages" of water molecules that surrounded each individual hydrophobic tail results in a large net increase in the overall entropy of the system.

-

Post-CMC Behavior: Once the CMC is reached, the surface tension of the solution remains relatively constant with further addition of surfactant, as the excess molecules form new micelles rather than populating the interface.[7]

The CMC is a critical parameter for any surfactant, as it dictates the minimum concentration required for many applications, such as solubilizing non-polar drugs within the micellar core.[8]

Caption: Self-assembly of HDMA monomers into a micelle.

The Critical Role of pH: A "Switchable" Surfactant

Unlike permanently charged quaternary ammonium surfactants, HDMA is a tertiary amine, making its behavior exquisitely sensitive to pH.[9] The nitrogen atom in the dimethylamine head group can be reversibly protonated and deprotonated. This "switchable" property is a key differentiator and a powerful tool in formulation science.

-

At High pH (Alkaline Conditions): The amine group is in its neutral, deprotonated form (R-N(CH₃)₂). In this state, it is less hydrophilic and largely insoluble in water.[10][11] Its surfactant activity is minimal in aqueous systems.

-

At Low pH (Acidic Conditions): The amine group accepts a proton (H⁺) to become a cationic dimethylalkylammonium ion (R-NH⁺(CH₃)₂). This protonated form is significantly more water-soluble and functions as a cationic surfactant.[12]

This pH-dependent transition allows for dynamic control over the surfactant's properties.[13] For example, a formulation could be stable as an emulsion at low pH and then be "broken" by raising the pH, causing the HDMA to lose its charge and efficacy as an emulsifier. This behavior is crucial for applications in drug delivery, where a change in pH upon entering a specific biological compartment (like a tumor) could trigger drug release.[13][14]

Caption: pH-dependent protonation of the HDMA head group.

Physicochemical Properties and Data

A summary of key quantitative data is essential for predictive formulation and modeling. The following table consolidates critical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₉N | [10][15] |

| Molecular Weight | 269.51 g/mol | [10][15][16] |

| Appearance | Clear to slightly hazy/yellow liquid or waxy solid | [1][11][15] |

| Melting Point | 12 °C | [10][11][16] |

| Boiling Point | 148 °C @ 2 mmHg | [10][16][17] |

| Density | ~0.801 g/mL at 20 °C | [10][11] |

| Water Solubility | Insoluble | [10][11][15][16] |

| Solubility | Soluble in alcohol, chloroform, methanol | [10][11][16] |

| pKa (Predicted) | 9.78 ± 0.28 | [1][16] |

| Surface Tension | 26.5-32.2 mN/m (at 1 g/L, 25°C) | [16] |

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

To ensure scientific integrity, protocols must be self-validating. The determination of CMC via surface tensiometry is a foundational technique that directly measures the primary function of a surfactant.

Objective: To determine the concentration at which HDMA begins to form micelles in an aqueous solution by measuring the change in surface tension.

Principle: Below the CMC, adding more surfactant causes a sharp decrease in surface tension. Above the CMC, the surface tension remains relatively constant as additional surfactant forms micelles in the bulk phase.[7] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of surfactant concentration.

Materials & Equipment:

-

This compound (HDMA), technical grade ≥95%

-

Hydrochloric acid (HCl), 0.1 M solution

-

Deionized water (Type I, >18 MΩ·cm)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Automated or manual surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

-

pH meter

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of HDMA to prepare a concentrated stock solution (e.g., 10 mM).

-

Causality Note: Since HDMA is insoluble in water in its neutral form, the stock solution must be prepared in acidified water. Add a stoichiometric amount of 0.1 M HCl to the deionized water to ensure full protonation of the HDMA to its soluble cationic form. The final pH should be well below the pKa of HDMA (e.g., pH 3-4).

-

-

Serial Dilutions:

-

Prepare a series of dilutions from the stock solution, spanning a wide concentration range expected to bracket the CMC (e.g., from 10⁻⁶ M to 10⁻² M).

-

Self-Validation: Using a logarithmic dilution series ensures that the inflection point (the CMC) is well-defined on a semi-log plot, which is the standard representation.

-

-

Tensiometer Calibration & Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (~72 mN/m at 25°C).

-

Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated.

-

Causality Note: Measuring from low to high concentration minimizes the risk of cross-contamination from a more concentrated sample, which could artificially lower the measured surface tension of a subsequent dilute sample.

-

Ensure the sample is at thermal equilibrium (e.g., 25°C) and that the measurement is stable before recording the value.

-

-

Data Analysis:

-

Plot the measured surface tension (y-axis) against the logarithm of the HDMA concentration (x-axis).

-

The resulting plot should show two distinct linear regions: a steeply sloping region at low concentrations and a nearly flat plateau at high concentrations.

-

Fit linear regression lines to both regions. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

-

Caption: Workflow for CMC determination by surface tensiometry.

Applications and Broader Context

The primary utility of HDMA is as a chemical intermediate for the synthesis of more complex surfactants.[10][16][18]

-

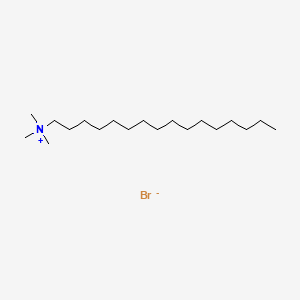

Quaternary Ammonium Compounds (Quats): Reaction with an alkylating agent converts the tertiary amine into a permanently charged quaternary ammonium salt (e.g., hexadecyltrimethylammonium bromide). These are potent cationic surfactants used as antistatic agents, fabric softeners, and biocides.[9][11]

-

Amine Oxides: Oxidation of HDMA yields this compound N-oxide, a non-ionic or zwitterionic surfactant (depending on pH) valued as a foam stabilizer and thickener in personal care products.[19][20]

-

Betaines: HDMA is a precursor for amphoteric betaine surfactants, which are prized for their mildness and are widely used in shampoos and other cosmetics.[11]

In drug development, the pH-responsive nature of the tertiary amine functionality is leveraged in smart delivery systems.[13] Cationic lipids and surfactants derived from HDMA can interact with negatively charged cell membranes, facilitating drug or gene delivery.[21][22][23]

Conclusion

The mechanism of action for this compound as a surfactant is a multi-faceted process rooted in its fundamental amphiphilic structure. Its ability to reduce surface tension, self-assemble into micelles, and respond to changes in pH makes it a versatile molecule. While primarily used as an intermediate, a thorough understanding of its core physicochemical behaviors is essential for scientists and researchers aiming to design and control the properties of advanced formulations, from industrial detergents to sophisticated drug delivery vehicles. The experimental protocols outlined herein provide a robust framework for characterizing these critical functions, ensuring both accuracy and reproducibility in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Principle of Surface Tension Reduction by Surfactants - Nanjing Chemical Material Corp. [njchm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. Drug-membrane interactions: significance for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 10. nbinno.com [nbinno.com]

- 11. Hexadecyl Dimethylamine [whamine.com]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. nbinno.com [nbinno.com]

- 14. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dimethylhexadecylamine | C18H39N | CID 16221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | 112-69-6 [chemicalbook.com]

- 17. lookchem.com [lookchem.com]

- 18. nbinno.com [nbinno.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. Interaction of double-chained cationic surfactants, dimethyldialkylammoniums, with erythrocyte membranes: stabilization of the cationic vesicles by phosphatidylcholines with unsaturated fatty acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Basic principles of Hexadecyldimethylamine in nanoparticle synthesis

An In-depth Technical Guide on the Core Principles of Hexadecyldimethylamine in Nanoparticle Synthesis

Executive Summary

This compound (HDMA) and its derivatives are pivotal components in the field of nanotechnology, serving as fundamental building blocks for the synthesis of sophisticated surfactants that enable precise control over the formation of nanoparticles. As a tertiary fatty amine, HDMA is a key precursor in manufacturing the cationic and amphoteric surfactants that are indispensable for nanoparticle synthesis.[1][2] These resultant surfactants act as powerful capping and stabilizing agents, a role critical for governing nanoparticle size, dictating shape, preventing agglomeration, and ensuring colloidal stability.[3][4] This guide elucidates the core principles of how these long-chain alkylamine-based surfactants direct nanoparticle synthesis, focusing on the mechanisms of surface passivation, kinetic control of nucleation and growth, and structure-direction. By understanding these fundamentals, researchers and drug development professionals can better harness these molecules to engineer nanomaterials with tailored properties for advanced applications.

Part 1: The Imperative of Surface Control in Nanomaterial Synthesis

At the nanoscale, materials exhibit properties that are fundamentally different from their bulk counterparts, largely due to their high surface-area-to-volume ratio.[5] This high surface energy, however, also makes nascent nanoparticles thermodynamically unstable and prone to aggregation or uncontrolled growth (Ostwald ripening).[6] Therefore, the central challenge in nanoparticle synthesis is the precise control of the nanoparticle surface.

This is achieved through the use of surface-active agents, or surfactants, which dynamically adsorb to the particle surface during its formation.[7] This compound (HDMA) , a 16-carbon chain tertiary amine, is an essential raw material for producing some of the most effective cationic surfactants used for this purpose, such as hexadecyltrimethylammonium salts.[1][2] The unique molecular structure of these surfactants—a polar head group that anchors to the nanoparticle surface and a long, nonpolar hydrocarbon tail—is the key to their function.[3]

Part 2: Core Principles of Action

The influence of HDMA-derived surfactants on nanoparticle synthesis is not monolithic; it is a synergistic interplay of several mechanisms that collectively dictate the final characteristics of the nanomaterial.

Mechanism 1: Surface Passivation and Steric Stabilization

The most fundamental role of these surfactants is to passivate the high-energy surface of the growing nanoparticle. The polar amine head group exhibits a strong affinity for metal surfaces, forming a coordinated bond that caps the particle.[8] Once anchored, the long, 16-carbon (hexadecyl) chains project into the solvent medium, forming a dense protective layer.

This layer provides a potent steric barrier , physically preventing nanoparticles from approaching one another closely enough to aggregate.[3][9] This process is crucial for maintaining a monodisperse colloidal suspension, which is a prerequisite for most high-performance applications in drug delivery and diagnostics.

Mechanism 2: Control of Nucleation and Growth Kinetics

The final size of nanoparticles is determined by the relative rates of two competing processes: nucleation (the formation of new particles) and growth (the addition of precursor atoms to existing particles).[10] Surfactants play a critical role in modulating this balance.

By binding to both the metal precursor ions and the surface of the nanoparticles, the surfactant can control the availability of monomer for both nucleation and growth.[10] A high concentration of surfactant can limit the growth rate of existing nuclei, allowing for a prolonged nucleation phase that results in a larger number of smaller, more uniform nanoparticles.[9][11] This kinetic control is one of the most powerful tools for tuning nanoparticle size.

Mechanism 3: Role as a Structure-Directing Agent

Beyond size control, surfactants can direct the crystallographic shape of nanoparticles. Nanocrystals are composed of different crystal facets (e.g., {111}, {100}), each with a different surface energy and atomic arrangement. Surfactant molecules can exhibit preferential binding to specific facets.[12]

By adsorbing more strongly to certain crystal faces, the surfactant selectively inhibits growth on those faces while allowing faster growth on others.[5] This anisotropic growth leads to the formation of non-spherical shapes such as nanocubes, nanorods, and nanoprisms.[12][13] The ability to control morphology is vital, as the shape of a nanoparticle profoundly influences its catalytic, optical, and electronic properties.[14]

Part 3: Practical Application & Experimental Protocol

The principles described above are best illustrated through a practical synthesis. Long-chain amines are frequently used in the synthesis of various metallic nanoparticles, including gold, silver, and copper.[11][15] A higher molar ratio of the amine stabilizing agent to the metal precursor generally leads to smaller and more uniform nanoparticles.[9]

Data Presentation: Effect of Stabilizer Concentration on Nanoparticle Size

The following table summarizes typical findings on the effect of the alkylamine-to-metal precursor ratio on the final size of copper nanoparticles synthesized via a polyol method, demonstrating the direct impact of the stabilizing agent on particle dimensions.[9][11]

| Alkylamine/Cu Molar Ratio | Average Particle Size (nm) | Size Distribution | Particle Shape |

| Low (<1) | 100 - 1000 nm | Wide (Polydisperse) | Polyhedral |

| High (>1) | 6 - 20 nm | Narrow (Monodisperse) | Spherical |

Experimental Protocol: Synthesis of Amine-Stabilized Silver Nanoparticles

This protocol describes a two-phase redox reaction for synthesizing silver nanoparticles, adapted from established methods where an amine-based compound acts as the capping agent.[16] This self-validating system demonstrates how the principles of surface stabilization can be applied to produce a stable colloidal solution.

Objective: To synthesize stable, amine-capped silver nanoparticles.

Materials & Equipment:

-

N-hexadecylethylenediamine silver nitrate complex (or a similar silver precursor)

-

n-Heptane (organic phase)

-

Deionized water (aqueous phase)

-

Sodium borohydride (NaBH₄) (reducing agent)

-

Stir plate and magnetic stir bars

-

Separatory funnel

-

Glass vials

-

UV-Vis Spectrophotometer for characterization

Methodology:

-

Preparation of Precursor Solution: Prepare a solution of the silver-amine complex in n-heptane at a desired concentration (e.g., 4.5 mM).

-

Preparation of Reducing Agent: In a separate vial, prepare a fresh aqueous solution of sodium borohydride (NaBH₄) at a concentration tenfold higher than the silver precursor (e.g., 45 mM).

-

Two-Phase Reaction:

-

Combine equal volumes (e.g., 5 cm³) of the silver precursor solution (organic phase) and the NaBH₄ solution (aqueous phase) in a reaction vial.

-

Place the vial on a stir plate and stir vigorously for approximately 2 hours. The vigorous stirring creates a large interfacial area for the reduction reaction to occur.

-

-

Observation & Phase Separation:

-

During the reaction, the organic phase will gradually change color to a deep yellow, indicating the formation of silver nanoparticles via the surface plasmon resonance effect.[16]

-

After 2 hours, cease stirring and allow the mixture to stand. The two phases will separate, with a deep-yellow n-heptane phase on top and a colorless aqueous phase below.

-

-

Isolation of Nanoparticles:

-

Carefully transfer the mixture to a separatory funnel.

-

Drain and discard the lower aqueous phase.

-

Collect the upper n-heptane phase, which now contains the stable colloidal solution of amine-capped silver nanoparticles.

-

-

Validation & Characterization:

-

The stability of the resulting colloidal solution is self-validating; a properly synthesized solution will show no signs of flocculation or aggregation for several months.[16]

-

Characterize the nanoparticles using UV-Vis spectroscopy. The presence of a distinct plasmon absorption peak will confirm the formation of silver nanoparticles.[16] Transmission Electron Microscopy (TEM) can be used for definitive size and morphology analysis.

-

Conclusion

This compound is a cornerstone chemical that provides access to a class of powerful surfactants essential for modern nanotechnology.[1] The ability of these surfactants to control nanoparticle synthesis through steric stabilization, kinetic modulation, and structure-direction allows for the rational design of nanomaterials with precisely defined physical and chemical properties. For researchers in materials science and professionals in drug development, a deep understanding of these fundamental principles is not merely academic—it is the key to unlocking the full potential of nanotechnology to create novel diagnostic tools, targeted therapeutic agents, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Hexadecyl Dimethylamine [whamine.com]

- 3. Applications of primary alkylamines in nanoparticles formation and stabilization | Semantic Scholar [semanticscholar.org]

- 4. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.unist.ac.kr [faculty.unist.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. numis.northwestern.edu [numis.northwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Colloidal nanoparticle size control: experimental and kinetic modeling investigation of the ligand–metal binding role in controlling the nucleation and growth kinetics - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. azonano.com [azonano.com]

- 13. Silver Nanoparticles: Synthesis and Application for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Hexadecylamine capped silver and gold nanoparticles: Comparative study on formation and self-organization - eprints@NML [eprints.nmlindia.org]

- 16. imaelab.jpn.org [imaelab.jpn.org]

An In-depth Technical Guide to the Solubility of Hexadecyldimethylamine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of hexadecyldimethylamine in various organic solvents. It is intended for researchers, scientists, and drug development professionals who utilize this long-chain tertiary amine in their work. This document delves into the theoretical principles governing its solubility, provides a detailed experimental protocol for quantitative determination, and discusses the expected solubility trends based on solvent properties.

Introduction to this compound

This compound (C₁₈H₃₉N), also known as N,N-dimethylhexadecan-1-amine, is a tertiary amine featuring a 16-carbon alkyl chain. Its molecular structure, comprising a long, nonpolar hydrocarbon tail and a polar tertiary amine headgroup, imparts amphiphilic properties.[1] This dual nature makes it a valuable intermediate in the synthesis of cationic surfactants, emulsifiers, and other specialty chemicals used in various industries, including pharmaceuticals and personal care.[2][3] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₈H₃₉N |

| Molecular Weight | 269.51 g/mol [2] |

| Appearance | Clear, colorless to yellowish liquid or waxy solid[1] |

| Melting Point | Approximately 12 °C[2][4] |

| Boiling Point | Approximately 148 °C at 2 mmHg[4] |

| Density | Approximately 0.801 g/mL at 20 °C[3][4] |

| Water Solubility | Insoluble[1][3][4] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The overall Gibbs free energy change (ΔG) of dissolution must be negative for solubility to be favorable. This is described by the equation:

ΔG = ΔH - TΔS

where ΔH is the enthalpy of solution, T is the temperature, and ΔS is the entropy of solution.

The dissolution process can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions: Energy is required to break the intermolecular forces between this compound molecules.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the this compound molecule interacts with the solvent molecules.

The enthalpy of solution (ΔH) is the sum of the energy changes in these three steps.

The Role of the Long Alkyl Chain

The dominant feature of this compound is its long C16 alkyl chain. This chain is nonpolar and primarily interacts through van der Waals forces. Consequently, this compound is expected to be readily soluble in nonpolar and weakly polar aprotic solvents where the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from the formation of new van der Waals interactions between the alkyl chain and the solvent. As the length of the hydrocarbon chain in an amine increases, its solubility in polar solvents like water decreases significantly.[5]

The Influence of the Tertiary Amine Group

The dimethylamino group is a polar functional group. However, as a tertiary amine, it lacks the hydrogen atoms necessary for hydrogen bond donation. It can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom.[5] This allows for some interaction with protic solvents. However, the steric hindrance from the two methyl groups and the long alkyl chain can limit the accessibility of this lone pair.

Predicted Solubility Profile of this compound

Based on the above principles, a qualitative solubility profile for this compound in various classes of organic solvents can be predicted:

-

High Solubility: Expected in nonpolar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylene). The primary intermolecular interactions are van der Waals forces, which are compatible with the long alkyl chain.

-

Good to Moderate Solubility: Expected in weakly polar aprotic solvents like ethers (e.g., diethyl ether, THF) and halogenated hydrocarbons (e.g., dichloromethane, chloroform).

-

Moderate to Low Solubility: Expected in polar aprotic solvents such as ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate). While the polar functional groups of these solvents can interact with the amine headgroup, the overall polarity mismatch with the long alkyl chain may limit solubility.

-

Low to Very Low Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol). Although these solvents can act as hydrogen bond donors to the amine's nitrogen, the energy required to disrupt the strong hydrogen bonding network of the alcohol to accommodate the large nonpolar alkyl chain is significant. Solubility is expected to increase with the alkyl chain length of the alcohol (e.g., higher solubility in butanol than in methanol).

-

Insoluble: In highly polar solvents like water. The strong hydrogen bonding network of water and the large hydrophobic nature of the hexadecyl chain lead to a positive Gibbs free energy of dissolution.[1][3][4]

Experimental Determination of Solubility

Due to the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents, a robust experimental protocol is essential. The following section provides a detailed methodology for the accurate determination of its solubility.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

This protocol is based on the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or an autotitrator for non-aqueous titration.

Procedure:

-

Preparation of Saturated Solutions:

-

For each selected organic solvent, add an excess amount of this compound to a sealed container (e.g., a screw-cap vial). The presence of undissolved solute is crucial to ensure saturation.

-

Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow for the settling of the undissolved solute.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis

The concentration of this compound in the diluted samples can be determined using one of the following methods:

4.3.1. Gas Chromatography (GC)

Gas chromatography is a highly accurate method for the quantification of volatile and semi-volatile organic compounds, including tertiary amines.[1]

-

Instrumentation: A GC system equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar-modified polysiloxane column) is recommended.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted samples into the GC under the same conditions as the standards.

-

Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Back-calculate the concentration in the original saturated solution to determine the solubility.

4.3.2. Non-Aqueous Acid-Base Titration

For a more classical approach, non-aqueous titration can be employed to determine the concentration of the basic amine.[3][6]

-

Titrant: A standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid).

-

Procedure: Titrate a known volume of the saturated this compound solution with the standardized acid. The endpoint can be determined potentiometrically.

-

Calculation: The concentration of the amine is calculated based on the volume of titrant required to reach the equivalence point.

Data Presentation

The solubility data should be presented in a clear and concise table, as shown below.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) |

| Alkanes | n-Heptane | 0.1 | > 50 |

| Aromatics | Toluene | 2.4 | > 50 |

| Halogenated | Dichloromethane | 3.1 | 45.2 |

| Ethers | Diethyl Ether | 2.8 | 38.7 |

| Ketones | Acetone | 5.1 | 25.6 |

| Esters | Ethyl Acetate | 4.4 | 22.1 |

| Alcohols | 1-Butanol | 3.9 | 15.8 |

| Ethanol | 4.3 | 8.5 | |

| Methanol | 5.1 | 4.2 | |

| Polar Aprotic | Acetonitrile | 5.8 | 10.3 |

Discussion of Expected Results

The hypothetical data presented in Table 1 aligns with the theoretical principles of solubility. The highest solubility is expected in nonpolar solvents like heptane and toluene, where the van der Waals interactions between the solvent and the long alkyl chain of this compound are maximized.

As the polarity of the solvent increases, the solubility is expected to decrease. In polar aprotic solvents like acetone and ethyl acetate, the dipole-dipole interactions of the solvent molecules are more significant, leading to a less favorable interaction with the nonpolar alkyl chain.

In polar protic solvents like alcohols, the solubility is expected to be further reduced due to the strong hydrogen bonding network of the solvent. The energy required to disrupt these hydrogen bonds to create a cavity for the large, nonpolar this compound molecule is substantial. The trend of increasing solubility with increasing alkyl chain length of the alcohol (butanol > ethanol > methanol) is also anticipated, as the longer-chain alcohols are less polar and have weaker hydrogen bonding networks.

Conclusion

This compound's solubility is predominantly dictated by its long, nonpolar alkyl chain, making it highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. This guide has provided a theoretical framework for understanding these solubility characteristics and a detailed, robust experimental protocol for their quantitative determination. Accurate solubility data is paramount for the effective use of this compound in research, development, and industrial applications. The methodologies outlined herein provide a reliable means for obtaining this critical information.

References

- 1. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. info.gfschemicals.com [info.gfschemicals.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mt.com [mt.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Hexadecyldimethylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

Hexadecyldimethylamine (HDDMA), a tertiary amine with the chemical formula C18H39N, is a critical intermediate in the synthesis of cationic and amphoteric surfactants, which are integral to products ranging from fabric softeners and disinfectants to oilfield chemicals.[1][2][3][4] Its performance and safety during synthesis, formulation, and storage are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal stability and degradation of HDDMA. It is intended for researchers, scientists, and drug development professionals who utilize long-chain tertiary amines. This document details the primary degradation pathways, outlines rigorous experimental protocols for stability assessment, and discusses the key factors that influence its decomposition.

Introduction to this compound (HDDMA)

HDDMA is a long-chain aliphatic tertiary amine characterized by a sixteen-carbon (hexadecyl) chain and two methyl groups attached to a nitrogen atom.[2] This amphiphilic structure imparts surfactant-like properties, though it is most commonly used as a precursor for other surface-active agents.[4][5] Its industrial importance is underscored by its excellent chemical stability under standard conditions and its resistance to heat and light, which make it a reliable raw material.[3] However, at elevated temperatures, such as those encountered during distillation, high-temperature synthesis, or improper storage, HDDMA can undergo degradation, leading to impurity formation, loss of product efficacy, and potential safety hazards.[6][7] Understanding the thermal limits and decomposition mechanisms is therefore paramount for process optimization and quality control.

Theoretical Background: Thermal Degradation Mechanisms of Tertiary Amines

The thermal degradation of tertiary amines is a complex process that can proceed through several pathways. Unlike primary and secondary amines, tertiary amines are generally more thermally stable because they lack a direct N-H bond, which is often a site of initial degradation.[8] However, at sufficiently high temperatures, specific reactions can occur.

Hofmann Elimination

For tertiary amines with beta-hydrogens, the Hofmann elimination is a primary thermal degradation pathway, especially when converted to a quaternary ammonium salt.[9][10][11] While HDDMA is a tertiary amine, this pathway becomes highly relevant if it is quaternized, a common reaction it undergoes.[1] The mechanism involves the formation of a quaternary ammonium hydroxide, which, upon heating, decomposes to yield an alkene, a tertiary amine, and water.[12] A key feature of this reaction is the formation of the least substituted alkene (the "Hofmann product"), a result of the steric bulk of the amine leaving group.[12][13] For a quaternized HDDMA derivative, this would result in the formation of 1-hexadecene.

Oxidative Degradation

In the presence of oxygen, the degradation of amines is significantly accelerated.[14] The process often initiates at the carbon atom adjacent to the nitrogen (the α-carbon). For tertiary amines, oxidation can lead to the formation of N-oxides or dealkylation products.[15][16] The long alkyl chain of HDDMA is also susceptible to radical-initiated oxidation, similar to that of hydrocarbons, which can lead to a complex mixture of alcohols, ketones, and carboxylic acids, eventually resulting in chain scission. The presence of metal ions from process equipment can catalyze these oxidative reactions.[14]

C-N Bond Cleavage (Pyrolysis)

In an inert atmosphere and at very high temperatures, the primary degradation route is pyrolysis, involving the homolytic cleavage of chemical bonds. The C-N bond is typically the most labile in simple amines. For HDDMA, the cleavage of the hexadecyl-nitrogen bond or the methyl-nitrogen bond can generate a variety of radical species, which can then propagate further decomposition reactions, leading to a complex mixture of smaller hydrocarbon and nitrogen-containing compounds.

Experimental Assessment of Thermal Stability

A multi-faceted approach is required to accurately characterize the thermal stability of HDDMA. The following protocols describe the core analytical techniques used for this purpose.

Experimental Workflow Overview

The comprehensive analysis of thermal stability follows a logical progression from initial screening to in-depth mechanistic investigation. This workflow ensures that both the onset of degradation and the identity of the resulting products are thoroughly characterized.

Caption: Workflow for HDDMA thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18] It is the primary tool for determining the onset temperature of degradation.

-

Objective: To determine the temperature at which HDDMA begins to lose mass due to decomposition or evaporation.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of HDDMA into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to study pyrolytic degradation. For oxidative studies, use dry air or a specific O2/N2 mixture.

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A slower rate can provide better resolution of thermal events.[19]

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Key parameters to determine are:

-

T_onset: The temperature at which significant mass loss begins.

-

T5% and T50%: Temperatures at which 5% and 50% mass loss occurs, respectively. These are common benchmarks for comparing stability.[20]

-

-

-

Causality: The choice of atmosphere is critical. An inert nitrogen atmosphere isolates thermal degradation (pyrolysis), while an air atmosphere reveals susceptibility to oxidative degradation, which typically occurs at lower temperatures.[14]

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events like melting, boiling, and decomposition (which is often exothermic).

-

Objective: To identify the temperatures of phase transitions and exothermic decomposition events.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC with an indium standard for temperature and enthalpy.

-

Sample Preparation: Hermetically seal 2-5 mg of HDDMA in an aluminum DSC pan. An unsealed or pierced lid can be used to study evaporation.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at 50 mL/min.

-